molecular formula C9H15N3O2 B13533712 ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate

ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate

Cat. No.: B13533712
M. Wt: 197.23 g/mol
InChI Key: ZRNFFSPHFQDYTA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce different imidazole derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Ethyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate is unique due to its specific structure, which combines the imidazole ring with an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-3-(1-methylimidazol-2-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)7(10)6-8-11-4-5-12(8)2/h4-5,7H,3,6,10H2,1-2H3

InChI Key

ZRNFFSPHFQDYTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC=CN1C)N

Origin of Product

United States

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